REACTION_CXSMILES
|
COC(=O)[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6](F)[CH:5]=1.Br[C:14]1[CH:18]=[CH:17][O:16][N:15]=1.[NH2:19][NH2:20].C([C:23](CC)(CC)[C:24]([O-:27])([O-])[O-])C>CO.O.C(OCC)(=O)C>[O:10]([C:14]1[CH2:18][CH2:17][O:16][N:15]=1)[C:8]1[CH:9]=[CH:4][CH:5]=[CH:6][CH:7]=1.[O:27]1[CH:24]=[CH:23][N:20]=[N:19]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)O)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NOC=C1
|
Name
|
Triethylorthoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C([O-])([O-])[O-])(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
to stir for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the reaction is sealed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 14 h
|
Duration
|
14 h
|
Type
|
WASH
|
Details
|
The organic layer was washed water and brine, drive over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide crude material which
|
Type
|
CUSTOM
|
Details
|
was purified
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=NOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |